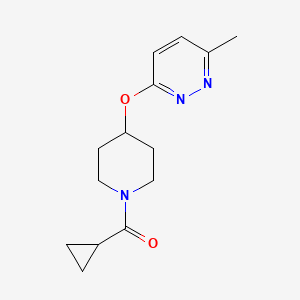

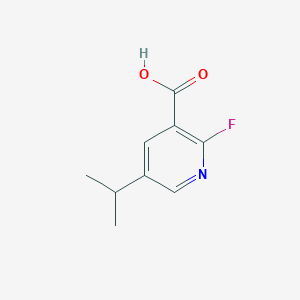

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is a derivative of 4-chloro-3,5-dimethyl-1H-pyrazole . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole compounds can be analyzed using techniques like elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be analyzed using techniques like NMR .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and Catalysis

The synthesis and evaluation of metal complexes involving 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol have been extensively studied. For instance, reactions of this compound with Fe(II), Co(II), Ni(II), and Pd(II) salts have resulted in various complexes. Notably, nickel complexes demonstrated active ethylene oligomerization catalysts, producing significant yields of butenes and hexenes. This research suggests the potential of these complexes in catalysis and industrial applications due to their efficiency in transforming ethylene into valuable products (Ainooson et al., 2011).

Coordination Chemistry and Supramolecular Structures

The coordination behavior of this compound with various metals, including Pd(II), Zn(II), and Cu(II), has been explored, leading to the synthesis of complexes with diverse geometries and nuclearity. These studies provide valuable insights into the ligand's versatility and its interaction with metals, which is crucial for designing new materials and catalysts. For example, the synthesis of complexes with square planar to tetrahedral geometries has been reported, showcasing the adaptability of this ligand in forming structures with different metallic centers (Muñoz et al., 2011).

Asymmetric Synthesis and Polymerization Catalysts

The compound has been used in the synthesis of chiral scorpionate ligands for zinc alkyls, which acted as efficient initiators for the ring-opening polymerization of rac-lactide, demonstrating the compound's utility in producing polymers with potential applications in biodegradable materials and medical devices (Otero et al., 2017).

Chemical Transformations and Derivative Synthesis

Research has also focused on the synthesis and transformation of this compound derivatives, exploring their chemical reactivity and potential applications in synthesizing bioactive compounds or materials with unique properties. These studies contribute to a broader understanding of the compound's reactivity and potential for generating novel molecules with diverse applications (Ivonin et al., 2020).

Wirkmechanismus

Target of Action

The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol, also known as 2(4-Chloro-3,5-dimethylpyrazol-1-yl)ethanol, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects Related pyrazole compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

Other pyrazoline compounds and chalcone derivatives have shown affinity to binding cholinesterase (ache and bche) active site, suggesting a selective inhibition potential . This suggests that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .

Biochemical Pathways

Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.

Result of Action

Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.

Action Environment

The compound’s solubility in polar organic solvents suggests that it may be stable in various environments.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pyrazole-based compounds are known for their diverse pharmacological effects . They have been synthesized and evaluated for their antileishmanial and antimalarial activities

Cellular Effects

Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei in infected mice

Molecular Mechanism

A molecular docking study conducted on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania major . This suggests that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related compounds have shown dose-dependent antileishmanial and antimalarial activities

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGSKABZTAMJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006480-06-3 |

Source

|

| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)

methanone](/img/structure/B2884731.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)